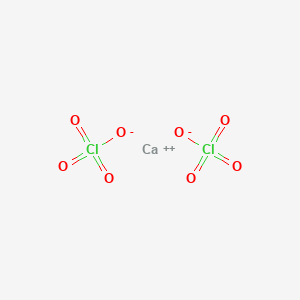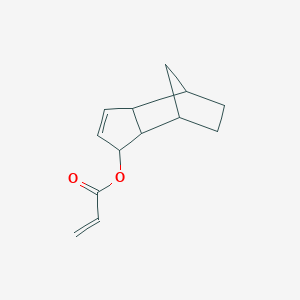
Phthalylsulfapyridazine
Descripción general
Descripción
Phthalylsulfapyridazine is a chemical compound that belongs to the sulfonamide family. It is commonly used in scientific research as a reagent to inhibit the growth of bacteria. This chemical compound has been extensively studied due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Rheumatology Applications : Sulphasalazine has been effective in treating rheumatoid arthritis and ankylosing spondylitis. Its use in rheumatology has grown in the past decade, offering insights into the etiology and pathogenesis of these diseases (Taggart, 1987).
Anticancer Activities : Novel phthalazine derivatives have shown higher anticancer activity than cisplatin in vitro against different cancer cell lines. This indicates the potential of phthalazine compounds in cancer treatment (Li et al., 2006).
Inhibition of Leukotriene Formation : Sulfasalazine and its derivative 5-aminosalicylic acid inhibit leukotriene activity, which may contribute to their therapeutic efficacy in the treatment of ulcerative colitis (Nielsen, Beninati, & Buonato, 1988).
Effects on Reproductive Health : Studies have shown that phthalates like DEHP can adversely affect antral follicle growth and hormone production, indicating potential reproductive health implications (Zhou & Flaws, 2016).
Association with Diabetes : Phthalate metabolites like MMP, MiBP, and MEP are associated with increased prevalence of diabetes, particularly in relation to insulin secretion and resistance (Lind, Zethelius, & Lind, 2012).
Impact on Male Fertility : Sulfasalazine-induced male infertility, attributed to its component sulfapyridine, can be assessed and potentially reversed by switching to 5-aminosalicylic acid enemas (Chatzinoff et al., 2005).
Obesity and Insulin Resistance : Certain phthalate metabolites are correlated with abdominal obesity and insulin resistance in adult males, suggesting a role in metabolic disorders (Stahlhut et al., 2007).
Developmental Toxicity : Phthalate esters like DBP and DEHP have shown reproductive and developmental toxicity in animal studies, raising concerns about their impact on human health (Foster et al., 2001).
Propiedades
IUPAC Name |
2-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S/c1-29-17-11-10-16(21-22-17)23-30(27,28)13-8-6-12(7-9-13)20-18(24)14-4-2-3-5-15(14)19(25)26/h2-11H,1H3,(H,20,24)(H,21,23)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQJMQMALOQQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156338 | |
| Record name | Phthalylsulfapyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalylsulfapyridazine | |
CAS RN |
13010-46-3 | |
| Record name | Phthalylsulfapyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalylsulfapyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((4-((6-METHOXYPYRIDAZIN-3-YL)SULFAMOYL)PHENYL)CARBAMOYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C4VK2DCF7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octadecanamide](/img/structure/B78507.png)


